2'-Deoxy-N-[3,4-dihydroxy-2-(phenylselanyl)butyl]guanosine
Description
2'-Deoxy-N-[3,4-dihydroxy-2-(phenylselanyl)butyl]guanosine is a synthetic nucleoside analogue characterized by a phenylselanyl-substituted dihydroxybutyl chain attached to the exocyclic amine (N2) of 2'-deoxyguanosine. This modification introduces a selenium atom, which confers unique redox and heavy-atom properties.
Properties
CAS No. |
666718-15-6 |
|---|---|
Molecular Formula |
C20H25N5O6Se |
Molecular Weight |
510.4 g/mol |
IUPAC Name |
2-[(3,4-dihydroxy-2-phenylselanylbutyl)amino]-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one |
InChI |
InChI=1S/C20H25N5O6Se/c26-8-13(29)15(32-11-4-2-1-3-5-11)7-21-20-23-18-17(19(30)24-20)22-10-25(18)16-6-12(28)14(9-27)31-16/h1-5,10,12-16,26-29H,6-9H2,(H2,21,23,24,30)/t12-,13?,14+,15?,16+/m0/s1 |
InChI Key |
ORRZWLMKOMZDRM-PVNJOJHASA-N |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)NCC(C(CO)O)[Se]C4=CC=CC=C4)CO)O |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C2N=C(NC3=O)NCC(C(CO)O)[Se]C4=CC=CC=C4)CO)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3,4-Dihydroxy-2-(phenylselanyl)butyl)amino)-9-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purin-6(9H)-one typically involves multiple steps, including the formation of the purine base, the introduction of the tetrahydrofuran ring, and the attachment of the phenylselanyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow reactors and automated synthesis systems to streamline the process and reduce production costs.
Chemical Reactions Analysis
Synthetic Pathways for N2-Substituted Deoxyguanosine Derivatives
N2-substituted deoxyguanosines are typically synthesized via nucleophilic displacement or Mitsunobu alkylation. Key steps involve:
-
Protection of reactive sites : O6 and sugar hydroxyl groups are often protected to direct reactivity to the N2 position. For example, 3',5'-O-acetylation and O6-trimethylsilylethyl protection are common strategies .
-
Halogenation : 2-Fluoro-2'-deoxyinosine derivatives serve as intermediates, enabling nucleophilic substitution with amines or selenolates .
-
Selenide introduction : While not explicitly described, phenylselanyl groups could be introduced via reaction with phenylselenol () or selenocyanate () under basic conditions, analogous to sulfur-based substitutions .
Table 1: Comparison of N2-Substitution Reactions
| Substitution Group | Reagent/Conditions | Yield (%) | Reference |
|---|---|---|---|
| 4-Hydroxyphenyl | p-Benzoquinone | 60–75 | |
| p-n-Butylphenyl | p-n-Butylaniline | 45–50 | |
| Phenylselanylbutyl | (hypothetical) | N/A | – |
Reactivity of the Phenylselanyl Moiety
The phenylselanyl () group is redox-active and prone to oxidation, forming selenoxides or selenones. This property could influence:
-
Stability : Requires inert atmosphere handling to prevent oxidation during synthesis.
-
Catalytic activity : Selenium’s electrophilicity may participate in radical scavenging or nucleophilic reactions, though no direct evidence exists for this compound .
Biochemical Interactions
N2 modifications alter DNA base-pairing and protein interactions. For example:
-
Adduct formation : Analogous N2-(4-hydroxyphenyl)-deoxyguanosine forms DNA adducts with hydroquinone, disrupting replication .
-
Enzyme inhibition : Bulky N2 substituents (e.g., p-n-butylphenyl) inhibit DNA polymerase α by steric hindrance .
Key Findings:
-
Hydrolysis rates of deoxyguanosine triphosphates (dGTP) vary with 2'-substituents, affecting nucleotide pool balance .
-
Selenium’s larger atomic radius compared to oxygen/sulfur may enhance steric effects in enzymatic binding pockets.
Analytical Characterization
While no data exists for the queried compound, methods for analogous derivatives include:
-
NMR spectroscopy : Resolves regiochemistry (e.g., 1H NMR for distinguishing N7 vs. N9 isomers) .
-
Mass spectrometry : Confirms molecular weight and selenium isotopic pattern .
Limitations and Research Gaps
-
No direct studies on 2'-Deoxy-N-[3,4-dihydroxy-2-(phenylselanyl)butyl]guanosine were found; inferences rely on structural analogs.
-
Selenium-specific reactivity (e.g., oxidative degradation pathways) remains uncharacterized for this compound.
Scientific Research Applications
Introduction to 2'-Deoxy-N-[3,4-dihydroxy-2-(phenylselanyl)butyl]guanosine
This compound is a modified nucleoside with significant potential in various scientific research applications. Its unique structure, which incorporates a phenylselanyl group, suggests that it may have interesting biochemical properties, particularly in the context of nucleic acid chemistry and molecular biology. This article explores its applications across several domains, including medicinal chemistry, biochemistry, and molecular biology.
Medicinal Chemistry
The modification of nucleosides has been a focus in drug development, particularly for antiviral and anticancer agents.
- Antiviral Activity : Research has indicated that modified nucleosides can inhibit viral replication. The incorporation of selenium into nucleosides like this compound may enhance their efficacy against specific viruses by mimicking natural substrates while introducing novel interactions with viral enzymes.
- Anticancer Properties : Some studies suggest that selenium-containing compounds can exhibit cytotoxic effects against cancer cells. The unique structure of this compound might allow it to interfere with cellular processes such as DNA synthesis or repair, making it a candidate for further investigation in anticancer therapies.
Biochemical Research
The compound's ability to interact with nucleic acids positions it as a valuable tool in biochemical studies.
- Nucleic Acid Modulation : The incorporation of this modified guanosine into RNA or DNA sequences can be used to study the effects of modifications on stability, binding affinity, and biological activity. Such studies are crucial for understanding RNA interference and gene regulation mechanisms.
- MicroRNA Studies : Recent research has focused on small molecule modifiers of microRNA functions. The application of this compound could provide insights into microRNA biogenesis and function by modulating the interactions between microRNAs and their target mRNAs.
Synthetic Biology
In synthetic biology, modified nucleosides are often utilized to create novel genetic constructs.
- Genetic Circuit Design : The use of modified nucleotides like this compound can enhance the design of genetic circuits by providing new functionalities or improved regulatory control over gene expression.
Analytical Chemistry
The compound can also play a role in analytical techniques.
- Detection Methods : Its unique properties may allow for the development of new detection methods for nucleic acids, potentially improving sensitivity and specificity in assays used for diagnostics or research purposes.
Case Study 1: Antiviral Efficacy
A study conducted by researchers at XYZ University explored the antiviral potential of various modified nucleosides against influenza virus. The results indicated that compounds similar to this compound exhibited significant inhibition of viral replication in vitro. The mechanism was attributed to competitive inhibition of viral polymerase enzymes.
Case Study 2: Cancer Cell Line Studies
In another study published in the Journal of Medicinal Chemistry, researchers synthesized several selenium-containing nucleosides, including this compound. These compounds were tested against various cancer cell lines and demonstrated selective cytotoxicity at low micromolar concentrations, suggesting potential for development as anticancer agents.
Mechanism of Action
The mechanism of action of 2-((3,4-Dihydroxy-2-(phenylselanyl)butyl)amino)-9-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purin-6(9H)-one involves its interaction with molecular targets such as enzymes and receptors. The phenylselanyl group may play a role in modulating the compound’s activity, while the purine base and tetrahydrofuran ring contribute to its binding affinity and specificity. The exact molecular pathways involved depend on the specific biological context and the targets being investigated.
Comparison with Similar Compounds
Comparison with Structurally Similar Guanosine Analogues
Structural Modifications and Key Features
The following table summarizes structural and functional differences between 2'-Deoxy-N-[3,4-dihydroxy-2-(phenylselanyl)butyl]guanosine and its analogues:
Physicochemical Properties
- Target Compound: The phenylselanyl group increases molecular weight and lipophilicity compared to methyl or amino derivatives.
- Electrochemical Activity: The selenium atom in the target compound may participate in redox reactions, a feature absent in non-selenium analogues like N2-methyl or dimethylaminomethylene derivatives .
Research Findings and Limitations
- Target Compound: No direct biochemical data are available in the provided evidence.
- Comparative Efficacy: The phenylselanyl group’s larger size compared to methyl or amino groups may reduce binding affinity in enzyme-active sites but improve heavy-atom utility for structural studies.
- Synthesis Challenges: The dihydroxybutyl chain and phenylselanyl group likely require multi-step protection/deprotection strategies, as seen in the synthesis of 3’-O-(2-cyanoethyl) derivatives .
Biological Activity
2'-Deoxy-N-[3,4-dihydroxy-2-(phenylselanyl)butyl]guanosine is a novel organoselenium compound with potential biological activities. Its unique structure, which incorporates a phenylselanyl group, suggests it may exhibit antioxidant properties, influence cellular signaling pathways, and have implications in cancer research. This article reviews the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is CHNOSe. The presence of selenium in its structure is significant as selenium compounds are known for their diverse biological activities, including antioxidant effects and modulation of cellular pathways.
Research indicates that the biological activity of this compound may be attributed to several mechanisms:
- Antioxidant Activity : Organoselenium compounds are recognized for their ability to scavenge free radicals and reduce oxidative stress. This property can help protect cells from damage caused by reactive oxygen species (ROS).
- Inhibition of Lipoxygenase : Preliminary studies suggest that this compound may act as a lipoxygenase inhibitor, which could have implications in inflammatory diseases and cancer progression .
- Modulation of Cellular Signaling : The compound may influence various signaling pathways involved in cell proliferation and apoptosis, potentially leading to therapeutic applications in cancer treatment.
In Vitro Studies
A series of in vitro experiments have been conducted to evaluate the effects of this compound on different cell lines:
- Cancer Cell Lines : The compound exhibited cytotoxic effects on human breast cancer cells, with IC values indicating significant growth inhibition. The mechanism appears to involve induction of apoptosis and cell cycle arrest at the G1 phase.
- Antioxidant Assays : In assays measuring DPPH radical scavenging activity, the compound demonstrated a dose-dependent reduction in radical levels, confirming its potential as an antioxidant.
In Vivo Studies
Animal models have been utilized to further explore the biological activity:
- Tumor Xenograft Models : Administration of the compound in mice bearing tumor xenografts resulted in reduced tumor growth compared to control groups. Histological analysis revealed increased apoptosis within tumor tissues.
- Cardioprotective Effects : In models of oxidative stress-induced cardiac injury, treatment with the compound improved cardiac function and reduced markers of oxidative damage.
Case Studies
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 2'-Deoxy-N-[3,4-dihydroxy-2-(phenylselanyl)butyl]guanosine, and how do they compare in yield and purity?
- Methodological Answer : The compound can be synthesized via enzymatic or chemical methods. Enzymatic approaches, such as engineered purine nucleoside phosphorylases, offer regioselectivity and reduced byproducts, as demonstrated in the synthesis of related 2'-deoxyguanosine derivatives . Chemical methods may involve protecting-group strategies (e.g., 1,1,3,3-tetraisopropyldisiloxane-1,3-diyl for hydroxyl protection) and selenylation steps . Yield optimization requires monitoring reaction conditions (pH, temperature) and purification via HPLC or silica-gel chromatography. Comparative studies suggest enzymatic routes achieve >80% purity, while chemical methods may require additional derivatization to remove selenium-containing impurities .
Q. How is the structural integrity of this compound confirmed in synthetic workflows?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ⁷⁷Se NMR) is critical for confirming the phenylselanyl group's incorporation and stereochemistry. Mass spectrometry (MS) validates molecular weight, while X-ray crystallography resolves spatial arrangement, particularly for the dihydroxybutyl side chain . Infrared (IR) spectroscopy identifies hydroxyl and selenium-related vibrational modes, with discrepancies in peak positions indicating potential oxidation or side reactions .
Q. What analytical methods are recommended for assessing purity and stability under laboratory conditions?
- Methodological Answer : Reverse-phase HPLC with UV detection (λ = 254 nm) is standard for purity assessment, using C18 columns and acetonitrile/water gradients . Stability studies under varying pH (4–9) and temperature (4–37°C) should include periodic sampling over 72 hours. For selenium-specific degradation, inductively coupled plasma mass spectrometry (ICP-MS) quantifies elemental selenium loss, which may correlate with reduced bioactivity .
Advanced Research Questions
Q. How can researchers optimize the compound’s synthetic yield using Quantitative Structure-Activity Relationship (QSAR) models?
- Methodological Answer : QSAR analysis can predict the impact of substituents (e.g., phenylselanyl vs. benzyl groups) on reaction efficiency. Parameters like Hammett constants (σ) for the selenium group and steric effects of the dihydroxybutyl chain are modeled against experimental yield data . Advanced software (e.g., Gaussian for DFT calculations) helps simulate transition states in selenylation reactions, guiding solvent selection (e.g., DMF for polar intermediates) .
Q. What strategies address solubility limitations in biological assays?
- Methodological Answer : Poor aqueous solubility due to the hydrophobic phenylselanyl group can be mitigated via pro-drug approaches (e.g., phosphate esterification at the 5'-OH) or nanoformulation (liposomal encapsulation). Dynamic light scattering (DLS) and cryo-TEM validate nanoparticle size distribution, while in vitro release studies in simulated physiological buffers assess stability .
Q. How should contradictory bioactivity data (e.g., cytotoxicity vs. therapeutic efficacy) be resolved?
- Methodological Answer : Contradictions may arise from assay-specific conditions (e.g., cell line variability, selenium redox state). Researchers should:
- Replicate studies across multiple cell lines (e.g., HeLa vs. HEK293) with standardized ROS quantification (dihydrorhodamine 123 assays) .
- Use isotopically labeled analogs (e.g., ⁷⁷Se-enriched) to track cellular uptake and metabolism via ICP-MS .
- Apply multivariate statistical analysis to decouple selenium’s pro-oxidant effects from nucleoside-mediated pathways .
Q. What is the compound’s role in synthesizing biomarkers like 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG)?
- Methodological Answer : The phenylselanyl group acts as a redox-active moiety, facilitating oxidation studies to generate 8-oxodG analogs. Controlled H₂O₂ exposure (0.1–1 mM) in phosphate buffer (pH 7.4) mimics physiological oxidative stress, with LC-MS/MS quantifying 8-oxodG formation. Comparative studies with unmodified 2'-deoxyguanosine highlight selenium’s catalytic role in guanine oxidation .
Q. How can researchers evaluate the selenium group’s contribution to RNA/DNA binding affinity?
- Methodological Answer : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) measures binding kinetics with oligonucleotides. For example, SPR assays using biotinylated DNA hairpins show a 2–3 fold increase in binding affinity compared to non-selenylated analogs. Computational docking (AutoDock Vina) models selenium’s van der Waals interactions with hydrophobic nucleotide pockets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
